2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound that belongs to the class of benzodioxins, characterized by a bicyclic structure containing both aromatic and aliphatic components. This compound features a nitrile functional group attached to an acetic acid derivative, which is linked to a methyl-substituted benzodioxin moiety. The molecular formula is with a molecular weight of approximately 189.23 g/mol. The compound's structure suggests potential applications in medicinal chemistry and organic synthesis due to its unique chemical properties.
The compound can be synthesized from various precursors and has been studied for its biological activity and potential therapeutic applications. It is often sourced from specialized chemical suppliers or synthesized in research laboratories focusing on organic synthesis and medicinal chemistry.
2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is classified as:
The synthesis of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves several steps:
The molecular structure of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can be analyzed using various spectroscopic techniques:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.23 g/mol |
InChI Key | [InChI Key] |
Canonical SMILES | CC(C(=O)N)C1=CC2=C(C=C1OCCO2) |
The chemical reactions involving 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile include:
The mechanism of action for 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile may involve interactions at the molecular level with specific biological targets:
Research studies indicate that compounds with similar structures exhibit varying degrees of biological activity, often mediated through enzyme inhibition or receptor modulation pathways.
Spectroscopic analysis (IR, NMR) confirms the expected functional groups and structural integrity.
The applications of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: